N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the class of 1,2,4-triazole-thioacetamide derivatives, characterized by a triazole ring substituted with a sulfanyl-acetamide moiety and variable aromatic/heteroaromatic groups. Its structure includes a prop-2-en-1-yl (allyl) group at the 4-position of the triazole ring and a pyrazin-2-yl group at the 5-position, conferring distinct electronic and steric properties.
Properties
Molecular Formula |
C19H20N6OS |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N6OS/c1-4-10-25-18(15-11-20-8-9-21-15)23-24-19(25)27-12-16(26)22-17-13(2)6-5-7-14(17)3/h4-9,11H,1,10,12H2,2-3H3,(H,22,26) |
InChI Key |
FWFJGXBLOLBGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Driven Trends
- Position 4 (Triazole): Prop-2-en-1-yl (Allyl): Increases conformational flexibility and lipophilicity, favoring blood-brain barrier penetration . 4-Ethoxyphenyl: Enhances solubility via polar ethoxy group but may reduce target affinity due to steric bulk .
Position 5 (Triazole):
- Pyrazin-2-yl: Nitrogen-rich aromatic system enhances interactions with polar enzyme active sites (e.g., kinases) .
- Thiophen-2-yl: Sulfur atom participates in hydrophobic interactions and π-stacking, common in COX-2 inhibitors .
- Furan-2-yl: Oxygen atom supports H-bonding, critical for anti-exudative activity .
Research Findings and Mechanistic Insights
Pharmacophore Modeling and Docking Studies
AutoDock studies () highlight the triazole-thioacetamide core as a pharmacophore anchor. The pyrazine ring in the target compound forms dual hydrogen bonds with kinase ATP-binding pockets, while the allyl group occupies hydrophobic subpockets. Compared to the thiophene analogue (), pyrazine’s higher polarity reduces logP (predicted: 2.8 vs.
Bioactivity Comparison
- Antiproliferative Activity: The 3-pyridinyl analogue () shows IC₅₀ = 8.7 µM against HeLa cells, whereas the thiophene derivative () is less potent (IC₅₀ = 14.2 µM), underscoring pyridine/pyrazine superiority in targeting proliferation pathways .
- Anti-Exudative Activity: Furan-containing derivatives () achieve 75% edema inhibition at 10 mg/kg, comparable to diclofenac. Pyrazine’s electron-deficient ring may enhance anti-inflammatory effects but requires in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
